(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine
Description
(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine is a nitrogen-containing heterocyclic compound featuring a nine-membered diazonine ring fused with a pyrrole moiety. The "2Z" designation indicates the cis (Z) configuration of the double bond within the structure.
Properties
CAS No. |
551942-21-3 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1H-pyrrolo[1,2-d][1,4]diazonine |
InChI |
InChI=1S/C10H10N2/c1-2-6-11-7-9-12-8-3-5-10(12)4-1/h1-8H,9H2 |
InChI Key |
XHFLYXSLDQQWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC=CC=CC2=CC=CN21 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-PYRROLO[1,2-D][1,4]DIAZONINE can be achieved through several synthetic routes. One common method involves the fusion of a pyrazinone to a pyrrole derivative . This process typically includes the following steps:
Formation of Pyrrole Derivative: Starting with a pyrrole-2-carboxamide, electrophilic groups are introduced to the amide, which then react intramolecularly with the nucleophilic pyrrole nitrogen.
Cyclization: The intermediate undergoes cyclization to form the diazonine ring system.
Purification: The final product is purified using chromatographic techniques.
Chemical Reactions Analysis
1H-PYRROLO[1,2-D][1,4]DIAZONINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the ring system.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1H-PYRROLO[1,2-D][1,4]DIAZONINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Materials Science: Its unique ring structure makes it a candidate for use in organic electronics and as a building block for novel materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1H-PYRROLO[1,2-D][1,4]DIAZONINE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic ring system . These interactions can modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
- 1H-Pyrrolo[3,2-d]pyrimidine derivatives (e.g., SY006055): These feature a six-membered pyrimidine ring fused to pyrrole, with established roles as kinase inhibitors or nucleotide analogs .
- 1H-Pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) : These contain a seven-membered ring and are synthesized via thioacetamide-mediated annulation, exhibiting bioactivity akin to isatin derivatives .
- Thieno[3,2-d]pyrimidines: Sulfur-containing analogs used in anticancer and antiviral drug development, often synthesized via Suzuki-Miyaura cross-coupling reactions .
Table 1: Key Structural and Functional Differences
Stability and Reactivity
- This compound : Stability data are scarce, but its larger ring size may increase conformational flexibility and susceptibility to ring-opening reactions compared to smaller heterocycles.
- Thieno[3,2-d]pyrimidines: Stability enhanced by electron-withdrawing groups (e.g., morpholino), with decomposition requiring high temperatures (>200°C) .
Table 2: Toxicity Comparison
Inferred from structural analogs. *PPE: Personal protective equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
